molecular formula C16H12ClN5O B6117699 3-(4-chlorophenyl)-7-ethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

3-(4-chlorophenyl)-7-ethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B6117699
M. Wt: 325.75 g/mol
InChI Key: FANWSXYAMSGNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-7-ethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity.

Scientific Research Applications

3-(4-chlorophenyl)-7-ethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has potential applications in scientific research due to its potential biological activity. This compound has been shown to have activity against certain types of cancer cells, such as breast cancer and lung cancer cells. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-ethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is not fully understood. However, it is believed that this compound may work by inhibiting certain enzymes or signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in various cell lines and animal models. This compound has been shown to inhibit cancer cell growth and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory properties and may reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-chlorophenyl)-7-ethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is its potential biological activity, which makes it a promising compound for scientific research. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-7-ethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one. One direction is to further investigate its mechanism of action, which may provide insights into its potential applications in cancer treatment and inflammation. Another direction is to study its effects in animal models of cancer and inflammation to determine its potential as a therapeutic agent. Additionally, future research could focus on developing derivatives of this compound with improved biological activity and selectivity.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-7-ethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves the reaction of 4-chlorobenzoyl chloride with 7-ethyl-1H-pyrazolo[5,1-c]pyridine-5(4H)-one, followed by the reaction with triethylamine and sodium azide. The resulting compound is then treated with acetic anhydride and triethylamine to produce the final product.

Properties

IUPAC Name

5-(4-chlorophenyl)-11-ethyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O/c1-2-21-8-7-13-14(16(21)23)19-20-15-12(9-18-22(13)15)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANWSXYAMSGNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C1=O)N=NC3=C(C=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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